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molecular formula C15H15NO B8656226 Formamide, N-(diphenylmethyl)-N-methyl- CAS No. 75700-33-3

Formamide, N-(diphenylmethyl)-N-methyl-

Cat. No. B8656226
M. Wt: 225.28 g/mol
InChI Key: JYPYWUTVNLZVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04855407

Procedure details

15.5 g of p-toluoyl chloride and 13.3 g of aluminum chloride were mixed in 250 ml of dichloroethane in a dropping funnel. The solution was added dropwise to the cooled, stirred suspension of the resin beads over a period of about 40 min., care being taken not to allow the reaction to warm up above 5° C. The stirring was continued for 4 hours at room temperature when the resin was washed sequentially with isopropanol, isopropanol-water (1:1 mixture), isopropanol and dried to give 53.8 g of p-toluoyl resin. This resin was then mixed with 168 g of ammonium formate, 201 ml of formamide, 134 ml of formic acid and 350 ml of nitrobenzene. The mixture was gradually heated up to 165°-170° C. under reflux and maintained for 1 day during which time about 115 ml of the aqueous phase was collected into a Dean-Stark trap. The resin was washed and dried as above to yield 55.5 g of N-formyl methylbenzhydrylamine resin. The product was hydrolyzed in a mixture of 300 ml each of 12N HCl and isopropanol under reflux for 3 hr. Washing and drying the resulting resin provided 54.9 g of the hydrochloride form of methylbenzhydrylamine resin. It showed a very strong positive reaction to ninhydrin reagent and incorporated 0.4 mmol of Boc-Ala-OH when neutralized and coupled with Boc-Ala-OH in the presence of dicyclohexylcarbodiimide.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
201 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
134 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous phase
Quantity
115 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4](C(Cl)=O)=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH:15]([O-:17])=O.[NH4+].[CH:19]([NH2:21])=O.[N+]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)([O-])=O>ClC(Cl)C.C(O)=O>[CH:15]([N:21]([CH3:19])[CH:10]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:17] |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Name
Quantity
13.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
250 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
168 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
201 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
350 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
134 mL
Type
solvent
Smiles
C(=O)O
Step Three
Name
aqueous phase
Quantity
115 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was added dropwise to the cooled
ADDITION
Type
ADDITION
Details
suspension of the resin
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm up above 5° C
WAIT
Type
WAIT
Details
The stirring was continued for 4 hours at room temperature
Duration
4 h
WASH
Type
WASH
Details
when the resin was washed sequentially with isopropanol, isopropanol-water (1:1 mixture), isopropanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 53.8 g of p-toluoyl resin
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gradually heated up to 165°-170° C.
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
was collected into a Dean-Stark trap
WASH
Type
WASH
Details
The resin was washed
CUSTOM
Type
CUSTOM
Details
dried as above

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(=O)N(C(C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 55.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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